N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. This compound contains a benzofuran moiety linked to an oxadiazole ring, which is further substituted with a dimethylfuran group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-9-7-12(10(2)22-9)16-19-20-17(24-16)18-15(21)14-8-11-5-3-4-6-13(11)23-14/h3-8H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQFVQBACYLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classic Perkin Reaction Approach
The benzofuran core is synthesized via cyclization of substituted salicylaldehyde derivatives. A representative protocol involves:
- Starting Material : 2-Hydroxybenzaldehyde (salicylaldehyde) reacts with ethyl chloroacetate in the presence of potassium hydroxide (KOH) to form ethyl benzofuran-2-carboxylate.
- Saponification : Hydrolysis of the ester using aqueous NaOH yields 1-benzofuran-2-carboxylic acid.
Reaction Conditions :
- Solvent : Ethanol/water mixture (1:1).
- Temperature : Reflux at 80°C for 6–8 hours.
- Yield : 68–72% after recrystallization.
Synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Intermediate Formation
- Starting Material : 2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Hydrazide Synthesis : Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol yields 2,5-dimethylfuran-3-carbohydrazide.
Reaction Conditions :
- Molar Ratio : 1:1.2 (acid chloride to hydrazine).
- Temperature : 0–5°C (ice bath) to prevent side reactions.
- Yield : 85–90%.
Cyclization to Oxadiazole Ring
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring.
Reaction Conditions :
- Solvent : Absolute ethanol.
- Temperature : Ultrasonic irradiation at 40°C for 2 hours.
- Yield : 75–79% (ultrasonic method) vs. 50–55% (conventional heating).
Mechanism :
$$
\text{RCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{RC(O)NHN=C(SH)} \xrightarrow{\Delta} \text{R-Oxadiazole} + \text{H}_2\text{S}
$$
Amide Coupling Reaction
Activation of Carboxylic Acid
- Reagents : 1-Benzofuran-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Coupling : The activated intermediate reacts with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine to form the target amide.
Reaction Conditions :
- Molar Ratio : 1:1.1 (acid to amine).
- Temperature : Room temperature (25°C) under nitrogen atmosphere.
- Reaction Time : 12–16 hours.
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined approach combines hydrazide formation, cyclization, and coupling in a single reaction vessel:
- Step 1 : 2,5-Dimethylfuran-3-carbohydrazide synthesis.
- Step 2 : In situ cyclization with CS₂/KOH under ultrasound.
- Step 3 : Direct coupling with 1-benzofuran-2-carbonyl chloride.
Advantages : Reduced purification steps; total yield improves to 60–63%.
Microwave-Assisted Cyclization
Microwave irradiation (100 W, 120°C) reduces cyclization time to 15–20 minutes, achieving comparable yields (74–77%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (uncorrected).
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Competing formation of 1,2,4-oxadiazole isomers is mitigated by:
- Strict stoichiometric control of CS₂ and KOH.
- Low-temperature initiation of cyclization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, oxadiazole, and dimethylfuran moieties. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The following sections detail the biological activity of this compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of 322.32 g/mol. The structure includes a benzofuran moiety and an oxadiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₄O₃ |
| Molecular Weight | 322.32 g/mol |
| CAS Number | 1396792-56-5 |
Antimicrobial Activity
Research suggests that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown activity against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial potential of oxadiazole derivatives, several compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and various fungal strains. The minimal inhibitory concentrations (MIC) for these compounds were determined, indicating varying degrees of effectiveness:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 25 | Bacillus subtilis |
| Compound B | 50 | Escherichia coli |
| N-[5-(2,5-dimethylfuran... ] | TBD | Fungal strains |
Anticancer Activity
Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can induce apoptosis in various cancer types including breast (MCF-7), lung (A549), and prostate cancer cells.
Research Findings
A notable study evaluated the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines. The results indicated that:
- Compound A exhibited an IC50 value of 15 µM against MCF-7 cells.
- Compound B showed significant inhibition in A549 cells with an IC50 value of 20 µM.
These findings suggest that the structural features of the oxadiazole ring play a crucial role in enhancing anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the disruption of bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?
- Methodology : Synthesis typically involves:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
Substitution reactions : Introduction of the 2,5-dimethylfuran-3-yl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
Amide coupling : Activation of the benzofuran-2-carboxylic acid with carbodiimides (e.g., EDC/HOBt) followed by reaction with the oxadiazole-amine intermediate .
- Key considerations : Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics, and purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary methods :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., furan protons at δ 6.2–7.5 ppm, oxadiazole carbons at δ 150–160 ppm) .
- HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Supplementary techniques : X-ray crystallography for 3D conformation analysis, though crystal growth may require slow evaporation in DMSO/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?
- Approach :
Assay standardization : Compare cytotoxicity data using consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (MTT vs. SRB assays) .
Structural validation : Verify compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .
Mechanistic profiling : Use molecular docking to assess binding affinity variations across targets (e.g., topoisomerase II vs. bacterial efflux pumps) .
- Case study : Discrepancies in IC₅₀ values for antimicrobial activity may arise from differences in bacterial membrane permeability (Gram-positive vs. Gram-negative) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Modifications :
- Lipophilicity adjustment : Introduce polar groups (e.g., –OH or –SO₃H) to improve solubility, monitored via logP calculations (ChemAxon or ACD/Labs) .
- Metabolic stability : Replace labile methyl groups on the furan ring with trifluoromethyl moieties to resist CYP450 oxidation .
- In vitro models : Assess hepatic microsomal stability and plasma protein binding (equilibrium dialysis) to prioritize analogs .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- SAR insights :
- Oxadiazole substitution : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance anticancer activity by stabilizing π-π interactions with DNA .
- Benzofuran modifications : Fluorination at the 4-position increases blood-brain barrier penetration in neuroinflammation models .
- Validation : Synthesize 10–15 analogs with systematic substituent variations and test against a panel of kinase inhibitors .
Q. What computational methods predict the compound’s mechanism of action and off-target effects?
- Workflow :
Molecular docking (AutoDock Vina) : Screen against targets like COX-2 or EGFR using crystal structures from the PDB (e.g., 1CX2) .
MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
Off-target prediction (SwissTargetPrediction) : Rank potential interactions with GPCRs or ion channels .
- Limitations : False positives may arise from homology modeling inaccuracies; validate with kinase profiling assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
